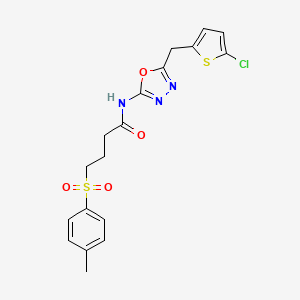
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and an oxygen atom), and a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) .
Synthesis Analysis
While specific synthesis information for this compound is not available, related compounds such as 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide have been synthesized . The synthesis of these related compounds might involve reactions like nucleophilic substitution or condensation .Molecular Structure Analysis
The molecular structure of this compound likely involves a thiophene ring attached to an oxadiazole ring via a methylene (-CH2-) bridge. The tosyl group is likely attached to the oxadiazole ring .Aplicaciones Científicas De Investigación
Anticancer Potential
Compounds with the 1,3,4-oxadiazole ring have been actively investigated for their anticancer properties. Specifically, compounds such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have shown promise as apoptosis inducers, exhibiting activity against several breast and colorectal cancer cell lines. These compounds have the potential to arrest cancer cells in the G(1) phase, followed by induction of apoptosis, indicating a potential pathway for cancer treatment (Zhang et al., 2005). Additionally, other related compounds have demonstrated moderate to excellent anticancer activity against a variety of cancer cell lines, suggesting a broader scope of application in cancer therapeutics (Ravinaik et al., 2021).
Insecticidal Activity
The 1,3,4-oxadiazole ring structure has also been associated with significant insecticidal activity. Certain analogs have shown efficacy against pests like the diamondback moth, with certain compounds achieving high levels of activity at relatively low concentrations. This suggests the potential utility of such compounds in agricultural settings to protect crops from pest infestations (Qi et al., 2014).
Antimicrobial and Antibacterial Properties
Various 1,3,4-oxadiazole derivatives have been synthesized and tested for their antimicrobial and antibacterial activities. For instance, certain compounds have shown significant activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The presence of the 1,3,4-oxadiazole moiety in these compounds seems crucial for their antibacterial effectiveness, highlighting their potential in addressing antibiotic resistance issues (Rai et al., 2009).
Photoluminescence and Mesomorphic Behavior
Compounds containing the 1,3,4-oxadiazole moiety have exhibited interesting photoluminescence properties and mesomorphic behavior, which could have applications in the development of new materials for optical devices or as part of liquid crystal displays. For instance, certain derivatives have shown intense absorption bands and strong blue fluorescence emissions, indicating their potential utility in optical applications (Han et al., 2010).
Propiedades
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c1-12-4-7-14(8-5-12)28(24,25)10-2-3-16(23)20-18-22-21-17(26-18)11-13-6-9-15(19)27-13/h4-9H,2-3,10-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMIMXNNOHNFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

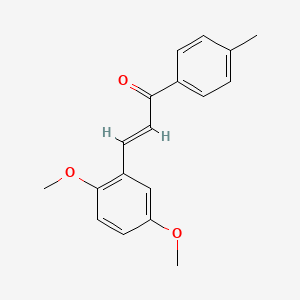
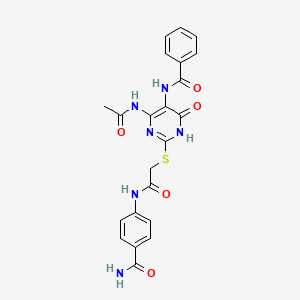
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466323.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2466325.png)
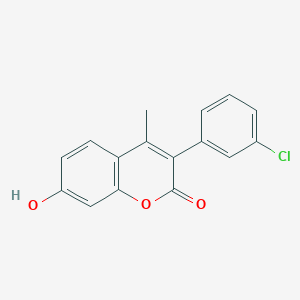
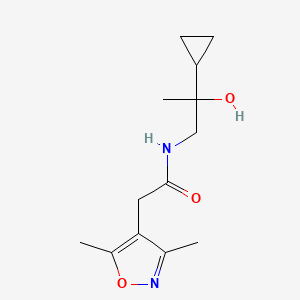
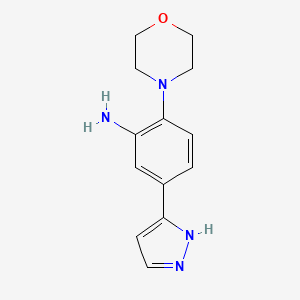
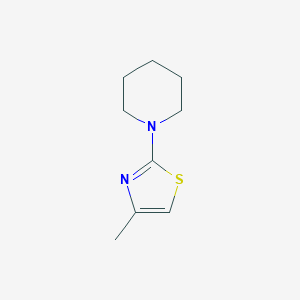
![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2466334.png)
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2466336.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2466338.png)
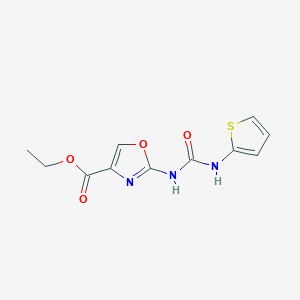
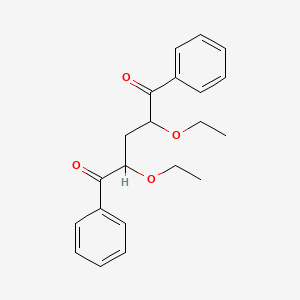
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2466342.png)